molecular formula C7H13FO B2895666 (3-Fluorocyclohexyl)methanol CAS No. 1206678-22-9

(3-Fluorocyclohexyl)methanol

Cat. No.: B2895666
CAS No.: 1206678-22-9
M. Wt: 132.178
InChI Key: XGPBMLUFFUNKMS-UHFFFAOYSA-N
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Description

(3-Fluorocyclohexyl)methanol is an organic compound with the molecular formula C7H13FO It is a fluorinated alcohol, where a fluorine atom is attached to the cyclohexane ring, and a hydroxyl group is attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorocyclohexyl)methanol typically involves the fluorination of cyclohexylmethanol. One common method is the reaction of cyclohexylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using more efficient and scalable fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexylmethane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: Cyclohexylmethane.

    Substitution: Various substituted cyclohexylmethanol derivatives.

Scientific Research Applications

(3-Fluorocyclohexyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (4-Fluorocyclohexyl)methanol: The fluorine atom is positioned differently, leading to variations in reactivity and applications.

    (3-Chlorocyclohexyl)methanol: Similar structure but with a chlorine atom instead of fluorine, affecting its chemical behavior.

Uniqueness

(3-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and altered reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(3-fluorocyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBMLUFFUNKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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